9-[3,5-Bis(trifluoromethyl)phenyl]-10-[10-[3,5-bis(trifluoromethyl)phenyl]anthracen-9-yl]anthracene
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Overview
Description
10,10’-Bis(3,5-bis(trifluoromethyl)phenyl)-9,9’-bianthracene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features two anthracene units connected by a central bond, with each anthracene unit substituted by two 3,5-bis(trifluoromethyl)phenyl groups. The presence of trifluoromethyl groups enhances the compound’s stability and electron-withdrawing capabilities, making it a valuable candidate for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,10’-Bis(3,5-bis(trifluoromethyl)phenyl)-9,9’-bianthracene typically involves multi-step organic reactions. One common method includes the following steps:
Formation of 3,5-bis(trifluoromethyl)phenylboronic acid: This is achieved through the reaction of 3,5-bis(trifluoromethyl)iodobenzene with a suitable boronic acid derivative under palladium-catalyzed conditions.
Suzuki Coupling Reaction: The 3,5-bis(trifluoromethyl)phenylboronic acid is then coupled with 9,10-dibromoanthracene using a palladium catalyst to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
10,10’-Bis(3,5-bis(trifluoromethyl)phenyl)-9,9’-bianthracene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced anthracene derivatives.
Substitution: Electrophilic substitution reactions can occur at the anthracene rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced anthracene derivatives.
Substitution: Halogenated anthracene derivatives.
Scientific Research Applications
10,10’-Bis(3,5-bis(trifluoromethyl)phenyl)-9,9’-bianthracene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential use in drug delivery systems due to its stability and functionalizability.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 10,10’-Bis(3,5-bis(trifluoromethyl)phenyl)-9,9’-bianthracene involves its interaction with molecular targets through its electron-withdrawing trifluoromethyl groups. These groups enhance the compound’s ability to participate in electron transfer reactions, making it effective in various chemical and biological processes. The pathways involved include:
Electron Transfer: Facilitates redox reactions by accepting or donating electrons.
Fluorescence: Exhibits strong fluorescence properties, making it useful in imaging applications.
Comparison with Similar Compounds
Similar Compounds
- 9-(1-naphthyl)-10-[4-(2-naphthyl)phenyl]anthracene
- 2,9-di(naphthalen-2-yl)-4,7-diphenyl-1,10-phenanthroline
- 9-[3′-(dibenzothiophen-4-yl)biphenyl-3-yl]naphtho[1′,2′:4,5]furo[2,3-b]pyrazine
Uniqueness
10,10’-Bis(3,5-bis(trifluoromethyl)phenyl)-9,9’-bianthracene stands out due to its high stability and strong electron-withdrawing properties conferred by the trifluoromethyl groups. These characteristics make it more suitable for applications requiring robust and stable compounds, such as in OLEDs and other electronic devices.
Properties
Molecular Formula |
C44H22F12 |
---|---|
Molecular Weight |
778.6 g/mol |
IUPAC Name |
9-[3,5-bis(trifluoromethyl)phenyl]-10-[10-[3,5-bis(trifluoromethyl)phenyl]anthracen-9-yl]anthracene |
InChI |
InChI=1S/C44H22F12/c45-41(46,47)25-17-23(18-26(21-25)42(48,49)50)37-29-9-1-5-13-33(29)39(34-14-6-2-10-30(34)37)40-35-15-7-3-11-31(35)38(32-12-4-8-16-36(32)40)24-19-27(43(51,52)53)22-28(20-24)44(54,55)56/h1-22H |
InChI Key |
YZWROXJAUGASPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=C5C=CC=CC5=C(C6=CC=CC=C64)C7=CC(=CC(=C7)C(F)(F)F)C(F)(F)F)C8=CC(=CC(=C8)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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